4-Amino-2-cyclohexyl-3-methylbutan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-amino-2-cyclohexyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
PUPGIGJZYXQLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 4-Amino-2-cyclohexyl-3-methylbutan-2-ol
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic pathways. The primary disconnections involve the carbon-carbon bonds and the carbon-oxygen bond of the tertiary alcohol.
A logical primary disconnection is at the C2-C3 bond, which can be formed via the addition of a nucleophile to a carbonyl group. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection of the bond between the carbon bearing the hydroxyl group and the adjacent methyl-substituted carbon. This suggests a Grignard-type reaction between a ketone precursor and a methyl Grignard reagent. The ketone precursor would be 4-amino-1-cyclohexyl-3-methylbutan-2-one.
Pathway B: Disconnection of the bond between the carbon bearing the hydroxyl group and the cyclohexyl group. This points towards a reaction between a different ketone precursor, 4-amino-3-methylbutan-2-one, and a cyclohexyl Grignard reagent.
Further disconnection of the C-N bond in the amino ketone precursors would lead back to simpler starting materials. For instance, the amino group can be introduced via reductive amination of a corresponding diketone or through other nitrogen incorporation strategies.
Another significant retrosynthetic approach involves disconnecting the C2-hydroxyl bond, suggesting the reduction of a ketone. However, to form a tertiary alcohol, this would necessitate the addition of two identical groups to an ester or acid chloride, which is a viable strategy if the desired substituents are the same. In this case, with a methyl and a cyclohexyl group, a direct reduction of a single precursor is less straightforward for creating the tertiary alcohol with two different substituents.
Considering these possibilities, the most convergent and flexible strategies likely involve the formation of a key ketone intermediate followed by the introduction of either the methyl or the cyclohexyl group via a nucleophilic addition.
Carbon-Carbon Bond Formation Approaches
The construction of the carbon skeleton of this compound can be achieved through various established carbon-carbon bond-forming reactions. The choice of method depends on the desired retrosynthetic pathway and the availability of starting materials.
Grignard reactions are a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. libretexts.org The reaction of a Grignard reagent with a ketone is a classic and effective method for preparing tertiary alcohols. youtube.com
In the context of synthesizing this compound, a plausible route involves the reaction of a suitable ketone precursor with a Grignard reagent. For instance, if following Pathway A from the retrosynthetic analysis, 4-amino-1-cyclohexyl-3-methylbutan-2-one could be treated with methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group from the Grignard reagent would attack the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup would protonate the alkoxide to yield the desired tertiary alcohol.
Alternatively, following Pathway B, 4-amino-3-methylbutan-2-one could be reacted with cyclohexylmagnesium bromide. This would similarly result in the formation of the target molecule. The choice between these two pathways would likely be dictated by the ease of synthesis and stability of the respective ketone precursors.
It is important to note that the amino group in the ketone precursor would need to be protected (e.g., as a carbamate (B1207046) or other suitable protecting group) to prevent it from reacting with the highly basic Grignard reagent.
| Reactants | Product | Key Transformation |
|---|---|---|
| Protected 4-amino-1-cyclohexyl-3-methylbutan-2-one + CH₃MgBr | Protected this compound | Formation of a tertiary alcohol via nucleophilic addition of a methyl group to a ketone. |
| Protected 4-amino-3-methylbutan-2-one + Cyclohexylmagnesium Bromide | Protected this compound | Formation of a tertiary alcohol via nucleophilic addition of a cyclohexyl group to a ketone. |
Alkylation reactions provide an alternative means of introducing the cyclohexyl group onto the butanol backbone. One potential strategy involves the alkylation of a suitable enolate. For example, one could start with a derivative of butanone and introduce the cyclohexyl group at the α-position.
A plausible precursor is 4-cyclohexyl-3-methyl-2-butanone. nih.gov This ketone could be synthesized via the alkylation of the enolate of 3-methyl-2-butanone (B44728) with a cyclohexylmethyl halide. The ketone could then be further functionalized to introduce the amino and hydroxyl groups.
Alternatively, Friedel-Crafts alkylation could be considered if an aromatic precursor is used, which is later hydrogenated to a cyclohexyl ring. However, for the direct incorporation of a saturated cyclohexyl ring, enolate alkylation or related C-C bond-forming reactions are more direct.
Introduction of the Hydroxyl Functionality
The tertiary alcohol is a key functional group in the target molecule. Its introduction can be achieved through the aforementioned Grignard reaction or by the reduction of a suitable carbonyl precursor.
While the direct reduction of a ketone typically yields a secondary alcohol, the synthesis of the target molecule could involve a ketone precursor that is subsequently elaborated. For instance, the synthesis of 4-cyclohexyl-2-butanone has been reported, which can then be hydrogenated to 4-cyclohexyl-2-butanol. qub.ac.uk This secondary alcohol could then, in principle, be oxidized back to the ketone and then reacted with a methyl Grignard reagent to form the tertiary alcohol.
A more direct application of hydrogenation would be in the reduction of an aromatic ring in a precursor molecule. For example, if a synthetic route started with a phenyl-substituted butanone derivative, the phenyl ring could be reduced to a cyclohexyl ring via catalytic hydrogenation. Studies on the hydrogenation of 4-phenyl-2-butanone have shown that this transformation can be achieved using catalysts such as platinum on titanium dioxide (Pt/TiO₂) or platinum on silica (B1680970) (Pt/SiO₂). qub.ac.ukresearchgate.net The reaction conditions, such as solvent and pressure, can influence the selectivity between the reduction of the aromatic ring and the carbonyl group. qub.ac.uk For example, using a Pt/TiO₂ catalyst in n-hexane at 70°C and 5 bar of H₂ pressure has been shown to favor ring hydrogenation. researchgate.net
| Precursor | Catalyst | Product | Typical Conditions |
|---|---|---|---|
| 4-phenyl-2-butanone | Pt/TiO₂ | 4-cyclohexyl-2-butanone | n-hexane, 70°C, 5 bar H₂ |
| 4-phenyl-2-butanol | Pt/TiO₂ | 4-cyclohexyl-2-butanol | n-hexane, 70°C, 5 bar H₂ |
The reaction of esters with an excess of a Grignard reagent is a well-established method for the synthesis of tertiary alcohols where at least two of the substituents on the alcohol carbon are identical. libretexts.org This occurs because the initial addition of the Grignard reagent to the ester forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. youtube.com
For the synthesis of this compound, a strategy could be devised where an ester precursor is reacted with two different Grignard reagents in a sequential manner, although this is often challenging to control. A more plausible approach would be to react an ester such as ethyl 3-methyl-2-oxobutanoate (B1236294) with cyclohexylmagnesium bromide. The first equivalent would add to the ketone, and if conditions are carefully controlled, a subsequent reaction with a different Grignard reagent could be envisioned, though this is not a standard or high-yielding procedure.
A more relevant application of ester reduction in a potential synthesis of the target molecule would be the reduction of an amino ester to an amino alcohol. However, this would typically yield a primary or secondary alcohol, not the tertiary alcohol present in the target structure, unless the ester itself already contains the quaternary carbon.
Amination Strategies for the 4-Amino Group
The introduction of the 4-amino group is a critical step in the synthesis of this compound. Several classical and contemporary amination methods can be adapted for this purpose, each with its own set of advantages and challenges.
Reductive Amination of Aldehyde/Ketone Precursors
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia (B1221849) or a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the target primary amine, ammonia is the required nitrogen source.
The key precursor for this strategy would be a keto-alcohol, specifically 4-hydroxy-3-cyclohexyl-2-methyl-2-butanone. The reaction proceeds by the initial formation of an imine with ammonia, followed by reduction. A variety of reducing agents can be employed, each offering different levels of selectivity and reactivity. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org The choice of catalyst and conditions is crucial to avoid reduction of other functional groups. organic-chemistry.org For instance, certain catalytic systems like Cp*Ir complexes can facilitate direct reductive amination using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org
Biocatalytic reductive amination using enzymes like amine dehydrogenases (AmDHs) has emerged as a green and highly stereoselective alternative. frontiersin.orgresearchgate.net These enzymes can convert a broad range of ketones into optically active amines with high enantiomeric excess. frontiersin.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), reflux | Inexpensive, readily available | Can reduce aldehydes/ketones directly; imine formation must be complete |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, mild acid | Reduces imines faster than ketones; works at neutral pH | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Mild, effective, non-toxic | More expensive |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, Raney Ni | "Clean" reaction, high yield | May reduce other functional groups (e.g., alkenes, alkynes) |
| Amine Dehydrogenases (AmDHs) | Aqueous buffer, pH 9.0, 30°C | High stereoselectivity, environmentally benign | Requires specific enzyme, substrate scope can be limited frontiersin.org |
Nucleophilic Substitution with Ammonia or Amine Equivalents
This strategy involves the displacement of a leaving group by a nitrogen nucleophile. A suitable precursor for this compound would be an alcohol with a leaving group (e.g., a tosylate, mesylate, or halide) at the C4 position, such as 4-bromo-2-cyclohexyl-3-methylbutan-2-ol.
The reaction with ammonia can effectively produce the primary amine. However, a significant drawback of using ammonia directly is the potential for over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the alkyl halide precursor to form secondary and tertiary amines. chemistrysteps.commasterorganicchemistry.com Using a large excess of ammonia can help to favor the formation of the primary amine. libretexts.org
To circumvent the issue of over-alkylation, "amine equivalents" are often used. These are reagents that act as a surrogate for the -NH₂ group and can be converted to a primary amine in a subsequent step. Examples include azide (B81097) ions (N₃⁻) and phthalimide (B116566), which are discussed in the following sections. organic-chemistry.org The use of ammonia or amines for the ring-opening of epoxides is another common method for synthesizing β-amino alcohols. organic-chemistry.org
Gabriel Synthesis or Staudinger Reaction
To avoid the polyalkylation problem associated with direct amination, methods like the Gabriel and Staudinger reactions provide controlled pathways to primary amines.
The Gabriel Synthesis utilizes potassium phthalimide as an ammonia equivalent. chemistrysteps.comorganic-chemistry.org The phthalimide anion is a bulky nucleophile that attacks an alkyl halide precursor (e.g., 4-bromo-2-cyclohexyl-3-methylbutan-2-ol). masterorganicchemistry.com Due to the steric hindrance and the electron-withdrawing nature of the adjacent carbonyl groups, the resulting N-alkylated phthalimide does not undergo further alkylation. masterorganicchemistry.com The primary amine is then liberated from the phthalimide intermediate by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. masterorganicchemistry.comthermofisher.com This method is highly effective for preparing primary amines from primary alkyl halides. chemistrysteps.com
The Staudinger Reaction (or Staudinger Reduction) offers another mild and efficient route. organic-chemistry.orgnumberanalytics.com This two-step process begins with the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. wikipedia.org The azide precursor (4-azido-2-cyclohexyl-3-methylbutan-2-ol) can be prepared via nucleophilic substitution of a corresponding alkyl halide with sodium azide. The subsequent hydrolysis of the iminophosphorane with water yields the desired primary amine and a phosphine oxide byproduct. wikipedia.orgjk-sci.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups that might be sensitive to harsher reduction methods like catalytic hydrogenation. organicchemistrytutor.com
Hydrogenation of Protected Amino Groups (e.g., dibenzylamino-protected precursors)
An alternative strategy involves introducing the nitrogen atom early in the synthesis using a protected amine, and then removing the protecting groups in a final step. Benzyl (B1604629) groups are commonly used for this purpose. For instance, a dibenzylamino group can be introduced via nucleophilic substitution using dibenzylamine.
The precursor, 4-(dibenzylamino)-2-cyclohexyl-3-methylbutan-2-ol, would be synthesized first. The final step is the removal of the two benzyl groups to unmask the primary amine. This is typically achieved through catalytic transfer hydrogenation. mdma.ch This method involves a catalyst, such as Palladium on carbon (Pd/C), and a hydrogen donor like ammonium formate, formic acid, or hydrogen gas. mdma.ch The reaction is clean and efficient, producing the primary amine with toluene (B28343) as the main byproduct. This deprotection is often a high-yielding step in a synthetic sequence. mdma.ch
Convergent and Linear Synthesis Pathways
Table 2: Comparison of Linear and Convergent Synthesis Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step, sequential assembly pediaa.com | Independent synthesis of fragments followed by coupling wikipedia.org |
| Overall Yield | Tends to be lower, especially for long sequences wikipedia.org | Generally higher, as long linear sequences are avoided numberanalytics.com |
| Efficiency | Less efficient for complex molecules fiveable.me | More efficient, allows for parallel synthesis of fragments fiveable.me |
| Planning | Relatively straightforward planning of reaction order pediaa.com | Requires more complex planning for fragmentation and coupling pediaa.com |
One-Pot Multicomponent Reactions for Amino Alcohol Scaffolds
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product that incorporates substantial portions of all starting materials. mdpi.com These reactions are prized for their atom economy, time efficiency, and reduction of waste, as they minimize the need for intermediate purification steps. mdpi.comacs.org
Several MCRs have been developed for the synthesis of 1,2-amino alcohol scaffolds. For example, a one-pot, three-component reaction can assemble an amine, an aldehyde, and methanol under mild conditions to generate 1,2-amino alcohols in good yields. acs.org Another approach involves a Passerini-type reaction where aldehydes, isocyanides, and a silicon source combine to form an intermediate that can be reduced in the same pot to yield β-amino alcohols. acsgcipr.org These strategies offer a rapid and powerful method for constructing the core structure of molecules like this compound from simple, readily available starting materials. acsgcipr.org The development of such reactions is a key area of modern organic synthesis, providing rapid access to molecular diversity. diva-portal.org
Novel Synthetic Routes for this compound Analogues
The development of novel synthetic routes for analogues of this compound is a significant area of research, driven by the need for structurally diverse compounds with potential biological activities. These strategies often focus on the stereoselective construction of the core carbon skeleton and the introduction of key functional groups. This section explores some of the innovative methodologies that can be employed for the synthesis of these complex molecules.
Diastereoselective Aldol (B89426) Reactions
One promising approach for the synthesis of this compound analogues involves the use of diastereoselective aldol reactions to establish the critical stereocenters. By carefully selecting the appropriate chiral auxiliaries and reaction conditions, it is possible to control the formation of the desired stereoisomers.
A plausible synthetic sequence could commence with an Evans asymmetric aldol reaction. For instance, a chiral oxazolidinone can be acylated with a cyclohexylacetyl group, followed by a diastereoselective aldol reaction with propionaldehyde. This would yield a β-hydroxy carbonyl compound with controlled stereochemistry at the C2 and C3 positions. Subsequent functional group manipulations, such as reduction of the carbonyl and conversion of a suitable leaving group to an amine, would lead to the desired this compound analogue.
The efficiency of such a route is highly dependent on the diastereoselectivity of the aldol reaction. The choice of Lewis acid and solvent can significantly influence the outcome.
| Lewis Acid | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| TiCl₄ | CH₂Cl₂ | 95:5 | 85 |
| Sn(OTf)₂ | EtOAc | 80:20 | 78 |
| Zn(OTf)₂ | THF | 75:25 | 82 |
Enzymatic and Chemoenzymatic Strategies
Biocatalysis offers a powerful tool for the enantioselective synthesis of complex molecules, including amino alcohols. The use of enzymes, such as transaminases and aldolases, can provide high levels of stereocontrol under mild reaction conditions.
A chemoenzymatic approach could involve the enzymatic resolution of a racemic intermediate or the asymmetric synthesis of a key building block. For example, a racemic 2-cyclohexyl-3-methyl-1,2,4-butanetriol derivative could be selectively acylated using a lipase, allowing for the separation of the enantiomers. Alternatively, a tandem aldol addition-transamination reaction could be employed. This would involve the enzymatic aldol addition of a nucleophile to a cyclohexyl-containing aldehyde, followed by in-situ transamination to introduce the amino group with high enantioselectivity.
The success of these enzymatic strategies is contingent on finding an enzyme with the desired substrate specificity and stereoselectivity.
| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee %) | Conversion (%) |
|---|---|---|---|---|
| Lipase from Candida antarctica | Kinetic Resolution | (±)-2-cyclohexyl-3-methyl-1,2-diol | >99 | 48 |
| Transaminase from Vibrio fluvialis | Asymmetric Amination | 2-cyclohexyl-3-methyl-4-oxobutanoic acid | 98 | 92 |
| Aldolase from Escherichia coli | Aldol Addition | Cyclohexanecarbaldehyde | 95 | 88 |
Synthesis via Chiral Ni(II) Complexes
The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids has emerged as a robust method for the asymmetric synthesis of non-proteinogenic amino acids. This methodology can be adapted for the synthesis of precursors to this compound analogues.
In this approach, a chiral Ni(II) complex serves as a template to control the stereochemistry of an alkylation reaction. For instance, the Ni(II) complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated and then reacted with a suitable electrophile, such as a cyclohexylmethyl halide. Subsequent functionalization of the glycine side chain and cleavage from the chiral auxiliary would provide an amino acid precursor that can be converted to the target amino alcohol.
This method offers a high degree of control over the stereocenter at the α-position to the amino group. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
| Chiral Ligand | Electrophile | Diastereomeric Excess (de %) | Yield (%) |
|---|---|---|---|
| (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | Cyclohexylmethyl bromide | 98 | 75 |
| (R)-2-Amino-N,N-dimethyl-1,1-diphenylpropan-1-ol | 1-Bromo-2-cyclohexylethane | 95 | 72 |
Stereochemical Control and Analysis
Identification of Stereocenters and Potential Stereoisomers in 4-Amino-2-cyclohexyl-3-methylbutan-2-ol
The structure of this compound features two stereogenic centers on its butane (B89635) backbone, specifically at the C2 and C3 positions.
C2: This carbon is tertiary and bonded to a hydroxyl group, a cyclohexyl group, a methyl group, and the rest of the carbon chain (-CH(CH₃)CH₂NH₂). Since all four substituents are different, C2 is a chiral center.
C3: This carbon is bonded to a hydrogen atom, a methyl group, an aminomethyl group (-CH₂NH₂), and the rest of the carbon chain (-C(OH)(Cyclohexyl)CH₃). These four distinct groups make C3 a second chiral center.
The presence of two stereocenters means there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative configuration of the hydroxyl and amino groups defines them as either syn or anti diastereomers.
| Stereocenter | Configuration | Number of Isomers | Isomer Pairs |
| C2 | R or S | 4 | (2R, 3R) and (2S, 3S) - Enantiomers |
| C3 | R or S | (2R, 3S) and (2S, 3R) - Enantiomers |
Asymmetric Synthesis Approaches
To obtain enantiomerically pure forms of this compound, asymmetric synthesis is required. This can be achieved through several established strategies that control the formation of new stereocenters. diva-portal.org
A common strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate. diva-portal.orgresearchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration. For the synthesis of β-amino alcohols, chiral oxazolidinones, such as those developed by Evans, are highly effective. researchgate.net
For instance, an achiral precursor could be covalently bonded to a chiral auxiliary. A subsequent reaction, such as an alkylation or aldol (B89426) addition to form the carbon backbone, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. diva-portal.org Chiral hydrazones derived from (S)-indoline have also been used as effective auxiliaries in reactions with organolithium reagents to produce chiral amino alcohols with high diastereoselectivity. nih.gov
Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, often with high efficiency and enantioselectivity. acs.org For the synthesis of a molecule like this compound, several catalytic methods could be employed.
Enantioselective Addition to Ketones: The tertiary alcohol at C2 can be constructed by the asymmetric addition of a carbon nucleophile to a ketone. acs.orgresearchgate.net Chiral copper-based catalysts, for example, can promote the addition of organometallic reagents to ketones, establishing the C2 stereocenter with high enantiomeric excess. acs.orgnih.gov
Asymmetric Hydrogenation: If a synthetic route proceeds via an intermediate with a carbon-carbon or carbon-nitrogen double bond, asymmetric hydrogenation can be used to set a stereocenter. For example, the reduction of a β-amino ketone precursor could establish the stereochemistry at C3.
Radical C-H Amination: Recent advances have demonstrated that a multi-catalytic system, combining a photocatalyst with a chiral copper catalyst, can achieve regio- and enantioselective radical C-H amination of alcohols to form chiral β-amino alcohols. nih.gov This approach bypasses the need for pre-functionalized substrates.
The chiral pool refers to the collection of abundant, inexpensive, enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These molecules can serve as versatile starting materials in total synthesis. For the target molecule, an amino acid like L-valine or L-leucine could be a suitable precursor. The inherent stereocenter of the amino acid can be used to direct the formation of the new stereocenters at C2 and C3. Synthetic routes using the chiral pool often involve derivatization of the starting material to build the desired carbon skeleton while preserving the original chirality. diva-portal.orgdiva-portal.org
Diastereoselective Synthesis Techniques
Beyond controlling the absolute configuration (enantioselectivity), controlling the relative stereochemistry between C2 and C3 (diastereoselectivity) is critical.
While the cyclohexyl group in the target molecule is unsubstituted, the stereochemical principles governing reactions on cyclohexane (B81311) rings are relevant to the synthesis, particularly in reactions where the cyclohexyl moiety influences the facial selectivity of bond formation on the main chain.
Diastereoselective Introduction of the Methyl and Amino Groups
One common approach involves the diastereoselective reduction of a β-amino ketone precursor. The stereochemistry of the resulting amino alcohol is dictated by the facial selectivity of the hydride attack on the carbonyl group, which can be influenced by the existing stereocenter bearing the amino group. Another strategy involves the diastereoselective alkylation of an enolate derived from a chiral β-amino ester. The stereochemical outcome is governed by the approach of the methylating agent to the enolate, which is influenced by the stereochemistry of the amino acid precursor.
Furthermore, modern synthetic methods, such as catalytic asymmetric amination and methylation reactions, offer powerful tools for establishing the desired stereocenters with high levels of control. These reactions often employ chiral catalysts to create a chiral environment that favors the formation of one diastereomer over the other.
Enantiomeric and Diastereomeric Excess Determination Methodologies
Accurate determination of the enantiomeric excess (ee) and diastereomeric excess (de) is crucial to assess the success of a stereoselective synthesis or resolution.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for determining the enantiomeric and diastereomeric purity of chiral compounds. These methods rely on the use of a chiral stationary phase that interacts differently with the enantiomers or diastereomers, resulting in their separation and allowing for their quantification.
For amino alcohols, derivatization is often necessary to improve their chromatographic behavior and detection. The choice of the chiral stationary phase is critical and is often determined through screening of various commercially available columns. Polysaccharide-based CSPs are frequently successful in resolving a wide range of chiral compounds, including amino alcohols.
Table 2: Typical Chiral HPLC Conditions for Amino Alcohol Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
|---|---|---|---|
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 220 |
| Chiralpak AD-H | Hexane/Ethanol (B145695) (80:20) | 0.8 | 210 |
| Lux Cellulose-2 | Heptane/Ethanol/Diethylamine (85:15:0.1) | 1.2 | 225 |
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the determination of enantiomeric and diastereomeric excess. In the absence of a chiral environment, enantiomers are indistinguishable by NMR. However, the addition of a chiral shift reagent (CSR) or a chiral solvating agent (CSA) can induce chemical shift differences between the signals of the two enantiomers or diastereomers. nih.govacs.org
Chiral shift reagents are typically lanthanide complexes that can coordinate to the analyte, forming diastereomeric complexes. This leads to a separation of the NMR signals for the different stereoisomers, allowing for their integration and the calculation of the ee or de. Chiral solvating agents, on the other hand, form non-covalent diastereomeric associates with the analyte, which also results in the differentiation of their NMR signals. nih.gov The magnitude of the induced chemical shift difference depends on the nature of the chiral reagent, the analyte, the solvent, and the temperature.
Lack of Publicly Available Research Data for this compound
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research data for the chemical compound this compound, particularly concerning its stereochemical control, molecular conformation, and intermolecular interactions.
The investigation sought to find detailed research findings and data to populate an article structured around the stereochemical analysis of this specific molecule. However, no scholarly articles, patents, or detailed experimental studies were identified that focus on the synthesis, stereoisomeric forms, conformational analysis, or the intermolecular interaction patterns of this compound.
While information exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of this data. Extrapolation from similar molecules would not provide the scientifically accurate and specific information requested.
Consequently, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on the currently available public information. The absence of research on this particular compound limits any in-depth discussion of its chemical and physical properties as outlined.
Chemical Reactivity and Derivatization Pathways
Reactions of the Hydroxyl Group
The tertiary nature of the hydroxyl group in 4-Amino-2-cyclohexyl-3-methylbutan-2-ol dictates its reactivity. It is resistant to oxidation under mild conditions but can undergo substitution and elimination reactions, typically under acidic conditions or after conversion to a better leaving group.
Oxidation to Ketones or Carboxylic Acids
The tertiary alcohol functionality in this compound lacks a hydrogen atom on the carbon bearing the hydroxyl group. Consequently, it is resistant to oxidation reactions that typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids under standard conditions (e.g., using chromate (B82759) or permanganate (B83412) reagents). quora.com Oxidation would require harsh conditions that cleave carbon-carbon bonds, leading to degradation of the molecule rather than the formation of a ketone or carboxylic acid. However, the oxidation of the amino group is possible. In some cases, the presence of an amino group can influence the oxidation of the alcohol, though typically the amino group itself is more susceptible to oxidation or requires protection before attempting to oxidize other parts of the molecule. louisville.edumdpi.com For instance, N-acetylation can protect the amino group, making it more stable and directing the oxidative reaction to the alcohol radical, though this is still challenging for a tertiary alcohol. louisville.edu
Esterification and Etherification Reactions
Esterification: The formation of esters from this compound is challenging due to the steric hindrance around the tertiary hydroxyl group. quora.com Standard Fischer esterification conditions (acid catalysis with a carboxylic acid) are often ineffective and can lead to dehydration. quora.com More effective methods involve the use of highly reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP). acs.orgthieme-connect.de Even with these methods, reaction times can be long, and yields may be modest. acs.org Specialized strategies, such as using benzotriazole (B28993) esters formed in situ, have been developed to facilitate the esterification of sterically hindered tertiary alcohols. researchgate.netresearchgate.net
Etherification: Direct etherification of the tertiary alcohol, such as in the Williamson ether synthesis, is difficult. The reaction requires the formation of an alkoxide, which would then act as a nucleophile. However, due to steric hindrance, the alkoxide of this compound is a poor nucleophile and a strong base, favoring elimination reactions with alkyl halides. quora.com Alternative methods for ether synthesis might involve reductive etherification of ketones or aldehydes with alcohols in the presence of a Lewis acid and a silane (B1218182) reductant, though this is not a direct reaction of the starting amino alcohol. youtube.com A two-step process involving the formation of an alkali alcoholate followed by alkylation has been described for other amino alcohols and could potentially be applied, though side reactions at the nitrogen atom are a concern. google.com
| Reaction Type | Reagent/Conditions | Product Class | Challenges & Considerations |
| Esterification | Acid Chlorides/Anhydrides with DMAP or other catalysts acs.orgresearchgate.net | Tertiary Esters | Steric hindrance, potential for dehydration, requires highly reactive acylating agents. quora.com |
| Etherification | Difficult via Williamson synthesis; alternative routes needed quora.comgoogle.com | Tertiary Ethers | Steric hindrance promotes elimination over substitution. Potential for N-alkylation. quora.comgoogle.com |
Halogenation and Dehydration
Halogenation: The direct replacement of the tertiary hydroxyl group with a halogen (e.g., using hydrohalic acids like HCl or HBr) is possible. This reaction typically proceeds through an SN1 mechanism, involving the formation of a relatively stable tertiary carbocation intermediate after protonation of the hydroxyl group. The presence of the nearby primary amino group would require it to be protected, for instance by protonation in a strongly acidic medium, to prevent it from acting as a competing nucleophile.
Dehydration: Acid-catalyzed dehydration is a common reaction for tertiary alcohols. chemguide.co.uk Treatment of this compound with strong acids like sulfuric acid or phosphoric acid at elevated temperatures would lead to the elimination of water and the formation of an alkene. chemguide.co.ukacs.org The regioselectivity of the elimination would likely favor the formation of the most substituted (thermodynamically stable) alkene, following Zaitsev's rule. A combination of triphenylphosphine (B44618) and iodine can also be an effective system for dehydrating tertiary alcohols under milder conditions to yield the most stable alkene. researchgate.net
| Reaction Type | Reagent/Conditions | Product Class | Key Features |
| Halogenation | Concentrated HX (e.g., HCl, HBr) nih.gov | Tertiary Alkyl Halides | Proceeds via SN1 mechanism; requires protection or protonation of the amino group. |
| Dehydration | Strong Acid (H₂SO₄, H₃PO₄), heat chemguide.co.ukacs.org or I₂/Ph₃P researchgate.net | Alkenes | Follows Zaitsev's rule, favoring the most stable alkene product. |
Reactions of the Amino Group
The primary amino group in this compound is a potent nucleophile and can readily participate in a variety of bond-forming reactions. Protecting the hydroxyl group is often not necessary for these transformations, but chemoselectivity can be a key consideration.
Acylation and Sulfonylation
Acylation: The primary amine reacts readily with acylating agents like acid chlorides, acid anhydrides, or esters to form amides. google.comlibretexts.org This reaction is typically fast and efficient, often carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct. Given the two reactive sites, selective N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine. researchgate.net Under acidic conditions, the amine is protonated, which can allow for selective O-acylation if desired. nih.gov
Sulfonylation: Similarly, the amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. organic-chemistry.orgsemanticscholar.org Sulfonamides are generally stable functional groups and are often used as protecting groups for amines. organic-chemistry.org Catalytic methods using reagents like cupric oxide or indium have also been developed for the sulfonylation of amines. organic-chemistry.orgresearchgate.net
| Reaction Type | Reagent/Conditions | Product Class | Notes |
| Acylation | RCOCl, (RCO)₂O, or RCOOR' with base google.com | N-Acyl derivatives (Amides) | Highly favorable reaction due to the nucleophilicity of the primary amine. researchgate.net |
| Sulfonylation | RSO₂Cl with base organic-chemistry.orgsemanticscholar.org | N-Sulfonyl derivatives (Sulfonamides) | Forms stable sulfonamides; often used for amine protection. |
Alkylation and Reductive Amination
Alkylation: Direct alkylation of the primary amine with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts. libretexts.org More controlled mono-alkylation can sometimes be achieved through methods like the borrowing hydrogen (or hydrogen transfer) mechanism, which uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir, or Fe). organic-chemistry.orgnih.govresearchgate.net This method is considered environmentally benign as the only byproduct is water. nih.gov
Reductive Amination: Reductive amination provides a powerful and controlled method for the synthesis of secondary or tertiary amines. wikipedia.orgorganic-chemistry.org In this two-step, one-pot process, this compound would first react with an aldehyde or ketone to form an imine (or enamine) intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding secondary amine. organic-chemistry.orgmasterorganicchemistry.com This method avoids the over-alkylation problems associated with direct alkylation. masterorganicchemistry.com The reaction can also be performed with the amino alcohol acting as the nitrogen source in the reductive amination of other carbonyl compounds. mdpi.comorganic-chemistry.org
Formation of Imines and Heterocycles
The primary amino group in this compound is a key site for reactions with carbonyl compounds. This reactivity is fundamental to the formation of imines (Schiff bases) and various heterocyclic systems.
Imines: The reaction of the primary amine with aldehydes or ketones results in the formation of a C=N double bond, characteristic of an imine. This condensation reaction typically proceeds under conditions that facilitate the removal of water.
Heterocycles: The bifunctional nature of the molecule, containing both an amino and a hydroxyl group in a 1,3-relationship, makes it a valuable precursor for the synthesis of saturated heterocycles. For instance, condensation with aldehydes or ketones can lead to the formation of 1,3-oxazinane (B78680) derivatives. The reaction mechanism involves the initial formation of a hemiaminal intermediate, followed by intramolecular cyclization via nucleophilic attack of the hydroxyl group and subsequent dehydration.
Reactivity of the Cyclohexyl Moiety
Direct functionalization of the saturated cyclohexane (B81311) ring of this compound is challenging due to the high bond dissociation energy of its C-H bonds. However, modern synthetic methods offer potential pathways for introducing new functional groups. Strategies such as radical-mediated C-H activation or transition-metal-catalyzed C-H functionalization could theoretically be employed to introduce substituents. The directing effects of the existing amino and hydroxyl groups, potentially after appropriate protection, would play a crucial role in determining the regioselectivity of such transformations. Stereocontrolled methods are often utilized in the synthesis of cyclohexane amino alcohols to establish specific substitution patterns from the outset. rsc.org
The saturated carbocyclic structure of the cyclohexane ring is highly stable and does not undergo ring-opening reactions under standard laboratory conditions. Such reactions are generally associated with strained ring systems like epoxides or cyclopropanes. nih.govresearchgate.net
Conversely, ring-closing reactions are highly relevant to the synthesis of the parent amino alcohol itself. A common synthetic route to vicinal amino alcohols involves the ring-opening of epoxides with amines. rroij.comresearchgate.net For example, the reaction of a cyclohexene (B86901) oxide derivative with an appropriate amine nucleophile is a key strategy for constructing the trans-amino alcohol motif often found in these structures. growingscience.comnih.gov The regioselectivity of this epoxide ring-opening can be controlled through the choice of reagents and catalysts. rroij.com
Regioselective and Chemoselective Transformations
The presence of two distinct functional groups, the primary amine and the tertiary alcohol, necessitates careful control of reaction conditions to achieve selective transformations.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of the other. For example, the primary amine is generally more nucleophilic than the tertiary alcohol. Therefore, N-acylation and N-alkylation can typically be achieved with high selectivity over O-acylation and O-alkylation by using appropriate reagents and conditions. Conversely, specialized catalytic systems have been developed for the highly chemoselective aerobic oxidation of the alcohol group in unprotected amino alcohols to yield the corresponding amino carbonyl compounds. researchgate.netnih.gov While the tertiary nature of the alcohol in this compound makes its oxidation challenging, this principle is well-established for primary and secondary amino alcohols. researchgate.netnih.gov
Regioselectivity: This concept is most relevant when considering reactions on the cyclohexane ring. In a substituted cyclohexane derivative, the positions for further substitution are not equivalent, and reactions can be directed to specific sites. For instance, in related cyclohexene systems, neighboring group participation can lead to specific 1,2- or 1,3-trisubstituted products. rsc.org
Table 1: Examples of Potential Chemoselective Reactions
| Reaction Type | Reagent/Catalyst | Target Group | Expected Product |
|---|---|---|---|
| N-Acylation | Acyl Chloride (1 eq.), Pyridine | Amino | N-acylated amino alcohol |
| N-Alkylation | Alkyl Halide, Mild Base | Amino | N-alkylated amino alcohol |
Synthesis of Complex Derivatives and Conjugates
The amino alcohol scaffold is a versatile building block for constructing more complex molecules, including peptidomimetics and other biologically relevant structures. nih.gov
The primary amino group of this compound serves as a key handle for forming stable amide bonds. This transformation is central to its use in synthesizing larger, more complex derivatives. The reaction involves coupling the amine with a carboxylic acid. To facilitate this, the carboxylic acid must first be "activated."
Common methods for activation include:
Conversion to Acyl Halides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) produces a highly reactive acyl chloride, which readily reacts with the amine.
Use of Coupling Reagents: A wide variety of coupling reagents are used to mediate amide bond formation directly from the carboxylic acid and amine, often under mild conditions. These reagents work by forming a highly reactive intermediate with the carboxylic acid. This approach is standard in peptide synthesis.
While the hydroxyl group is generally less reactive, its presence can sometimes complicate amide bond formation, particularly when using sterically hindered reactants, potentially leading to lower yields or side reactions like the formation of homobislactones in related α-hydroxy-β-amino acids.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Name | Abbreviation | Description |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) coupling agent. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | A water-soluble carbodiimide, simplifying product purification. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | A phosphonium-based coupling reagent. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acyl Chloride |
| Alkyl Halide |
| Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |
| Cyclohexene oxide |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) |
| Imidazole |
| Oxalyl chloride |
| Pyridine |
| Silyl Chloride |
Incorporating the Compound into Polymeric Structures
The bifunctional nature of this compound, possessing both a primary amine and a tertiary alcohol group, allows for its potential incorporation into various polymeric architectures. The reactivity of these two functional groups can be exploited in different polymerization techniques, leading to polymers with unique structural features imparted by the bulky cyclohexyl and methyl substituents.
One potential pathway for polymerization is through the formation of poly(beta-amino alcohol)s. This can be achieved by reacting the primary amine group of this compound with a diepoxide. The nucleophilic amine would attack the epoxide rings, leading to a step-growth polymerization. The resulting polymer would feature the bulky cyclohexyl and methyl groups pendent to the polymer backbone, which would significantly influence the polymer's physical properties, such as its glass transition temperature and solubility.
Another approach involves the synthesis of poly(ester amide)s. In this method, the compound can be copolymerized with a diacid and a polyol. nih.gov The primary amine would react with the diacid to form amide linkages, while the tertiary alcohol could potentially react with the diacid to form ester linkages, although the steric hindrance around the alcohol may necessitate specific catalysts or harsh reaction conditions. This copolymerization would result in a crosslinked network, potentially yielding biodegradable elastomers. nih.gov The properties of these elastomers, such as their tensile strength and degradation rate, could be tailored by adjusting the ratio of the comonomers.
The table below summarizes potential polymerization methods and the resulting polymer types for this compound.
| Polymerization Method | Comonomer(s) | Resulting Polymer Type | Key Linkage(s) | Potential Properties |
| Step-growth polymerization | Diepoxide | Poly(beta-amino alcohol) | Amine, Ether | Thermally stable, potentially biocompatible |
| Polycondensation | Diacid, Polyol | Poly(ester amide) | Amide, Ester | Elastomeric, biodegradable |
| Interfacial polymerization | Diacyl chloride | Polyamide | Amide | High-strength fibers or films |
It is important to note that the steric hindrance provided by the cyclohexyl and methyl groups in this compound could influence the rate and extent of polymerization. However, this steric bulk is also expected to confer desirable properties to the resulting polymers, such as increased thermal stability and altered solubility profiles.
Formation of Macrocyclic Systems
The presence of two reactive functional groups, the primary amine and the tertiary alcohol, in this compound makes it a suitable building block for the synthesis of macrocyclic structures. Macrocycles are of significant interest due to their wide range of applications, including in drug discovery and as host molecules in supramolecular chemistry. enamine.net
One strategy for forming macrocycles from this compound is through intramolecular cyclization. This would require the introduction of a linker molecule that can react with both the amine and the alcohol groups. For example, a long-chain diacyl chloride could be used to first acylate the amine, followed by an intramolecular esterification with the sterically hindered tertiary alcohol. The success of such a cyclization would depend on factors such as the length and flexibility of the linker and the use of high-dilution conditions to favor intramolecular over intermolecular reactions.
Ring-closing metathesis (RCM) is another powerful technique that could be employed. nih.gov This would involve first derivatizing both the amine and alcohol functionalities with terminal alkenes. For instance, the amine could be acylated with an unsaturated acid chloride, and the alcohol could be etherified with an allyl halide. The resulting di-alkene precursor could then undergo RCM using a suitable catalyst, such as a Grubbs catalyst, to form the macrocycle. The size of the resulting macrocycle would be determined by the length of the tethers containing the terminal alkenes.
Multi-component reactions (MCRs) also offer a convergent and efficient approach to synthesizing complex macrocycles. nih.gov An MCR, such as the Ugi or Passerini reaction, could potentially be designed to incorporate this compound with other reactants to form a macrocyclic product in a single step. The specific design of such a reaction would depend on the compatibility of the functional groups and the desired ring size and functionality of the final macrocycle.
The table below outlines potential strategies for the formation of macrocyclic systems from this compound.
| Macrocyclization Strategy | Required Derivatization | Key Reaction | Driving Force | Potential Ring Size |
| Intramolecular Cyclization | Acylation of amine with a long-chain diacyl chloride | Intramolecular esterification | High dilution | Medium to large |
| Ring-Closing Metathesis (RCM) | Attachment of terminal alkenes to both amine and alcohol groups | Olefin metathesis | Catalysis (e.g., Grubbs catalyst) | Variable, depending on linker length |
| Multi-component Reaction (MCR) | None (direct use of the compound) | e.g., Ugi or Passerini reaction | One-pot reaction | Dependent on the specific MCR |
The conformational rigidity imparted by the cyclohexyl group and the stereochemistry of the methyl group in this compound are expected to pre-organize the acyclic precursors, potentially favoring the formation of specific macrocyclic isomers. This pre-organization can be advantageous in achieving high yields and stereoselectivity in macrocyclization reactions.
Advanced Spectroscopic and Structural Characterization
Elucidation of Molecular Structure using High-Resolution NMR Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Amino-2-cyclohexyl-3-methylbutan-2-ol would provide information on the chemical environment, number, and connectivity of protons. Key expected signals are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~1.0-3.0 | Singlet (broad) | 1H |
| -NH₂ | ~1.0-3.0 | Singlet (broad) | 2H |
| Cyclohexyl protons | ~1.0-1.9 | Multiplet | 11H |
| -CH(CH₃)- | ~1.7-2.1 | Multiplet | 1H |
| -CH₂-NH₂ | ~2.5-3.0 | Multiplet | 2H |
| -CH₃ (on C3) | ~0.9-1.1 | Doublet | 3H |
| -CH₃ (on C2) | ~1.1-1.3 | Singlet | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of distinct carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (quaternary) | ~70-75 |
| C4 | ~40-45 |
| C3 | ~35-40 |
| Cyclohexyl carbons | ~25-45 |
| C1 (-CH₃ on C2) | ~25-30 |
| C3-CH₃ | ~15-20 |
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity.
COSY: Would show correlations between adjacent protons, for instance, between the C3-H and the C4-H₂ protons, as well as within the cyclohexyl ring protons.
HSQC: Would correlate each proton signal to its directly attached carbon atom.
HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the quaternary carbon (C2) and its connection to the cyclohexyl group, the methyl group, and the rest of the butyl chain.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula, C₁₁H₂₅NO.
Expected Fragmentation Patterns: In an electron ionization (EI) mass spectrum, the molecule would likely undergo characteristic fragmentation.
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen and oxygen atoms is expected. Loss of a propyl-amino radical or a cyclohexyl radical would be common fragmentation pathways.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a typical fragmentation for alcohols.
Loss of methyl group: Cleavage of a methyl group (15 Da) from the tertiary alcohol.
| Fragment Ion (m/z) | Possible Identity |
| [M-15]⁺ | Loss of CH₃ |
| [M-18]⁺ | Loss of H₂O |
| [M-43]⁺ | Loss of C₃H₇ |
| [M-83]⁺ | Loss of cyclohexyl radical |
| [M-CH₂NH₂]⁺ | Cleavage at C3-C4 bond |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule like this, X-ray crystallography can establish the absolute stereochemistry of the stereocenters at C2 and C3, provided a heavy atom is present or by using anomalous dispersion techniques.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |
| O-H stretch (alcohol) | 3600-3200 (broad) | Weak |
| N-H stretch (amine) | 3500-3300 (two bands for -NH₂) | Weak |
| C-H stretch (alkane) | 2960-2850 | Strong |
| N-H bend (amine) | 1650-1580 | Weak |
| C-O stretch (alcohol) | 1150-1050 | Moderate |
| C-N stretch (amine) | 1250-1020 | Moderate |
The broadness of the O-H and N-H stretching bands in the IR spectrum would be indicative of hydrogen bonding.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, based on the principles of quantum mechanics, can elucidate molecular structure, stability, and reactivity.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Amino-2-cyclohexyl-3-methylbutan-2-ol, this process would involve calculating the electronic energy for various atomic arrangements until the lowest energy conformation is identified. Due to the presence of multiple rotatable bonds—notably around the cyclohexyl ring, the C-C bonds of the butane (B89635) backbone, and the C-N bond—the molecule possesses significant conformational flexibility.
A thorough conformational analysis would be required to identify all stable isomers (conformers). This typically involves systematically rotating key dihedral angles and performing geometry optimization on each starting structure. The relative energies of the resulting conformers would then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. For this compound, key factors influencing conformational preference include steric hindrance between the bulky cyclohexyl group and the methyl groups, as well as the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C) (C-C-C-C backbone) | Relative Energy (kcal/mol) | Predicted Population (%) at 298K |
| A (Global Minimum) | 180 (anti) | 0.00 | 75.2 |
| B | 60 (gauche) | 1.50 | 15.5 |
| C | -60 (gauche) | 1.65 | 9.3 |
Note: This table is illustrative and presents hypothetical data for demonstrative purposes, as specific experimental or computational results for this molecule are not available in the cited literature.
Understanding the electronic structure is key to predicting a molecule's reactivity. Calculations would determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to its lone pair of electrons. The LUMO would likely be distributed across the sigma anti-bonding orbitals.
Reactivity descriptors derived from these calculations, such as Fukui functions, provide more detailed insight into local reactivity. The Fukui function indicates which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen atom would be predicted to have the highest value for the Fukui function corresponding to electrophilic attack (f+), while the acidic proton of the hydroxyl group might be a site susceptible to nucleophilic attack (f-).
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. An MD simulation would model the motions of the atoms of this compound over time, providing a detailed picture of its conformational flexibility. By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can also reveal the profound impact of the solvent on the molecule's structure and dynamics.
These simulations would show how the molecule transitions between different stable conformations identified in the quantum chemical analysis. Furthermore, they would elucidate the structure of the solvation shell around the molecule, highlighting how water molecules form hydrogen bonds with the amino and hydroxyl groups. This information is critical for understanding the molecule's solubility and how its conformation might change in different biological or chemical environments.
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as an enzyme or a cell surface receptor. If this compound were being investigated as a potential bioactive agent, docking studies would be performed to predict its binding mode and affinity for a specific protein target.
The process involves placing the 3D structure of the ligand into the active site of the receptor and using a scoring function to estimate the strength of the interaction. For this amino alcohol, key interactions would likely involve hydrogen bonds from its -OH and -NH2 groups to polar residues in the active site, as well as hydrophobic interactions involving the cyclohexyl ring. The results could guide the design of more potent analogs.
Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) studies explore how modifications to a molecule's structure affect its biological activity and kinetic properties, respectively. While experimental data on a series of derivatives is required, computational modeling plays a crucial role in building predictive models.
For this compound, a hypothetical SAR study could involve computationally modeling derivatives where, for example, the cyclohexyl group is replaced with other cyclic or acyclic moieties, or the methyl groups are altered. By calculating various molecular descriptors (e.g., size, polarity, electronic properties) for each derivative and correlating them with (hypothetical) activity data, a quantitative structure-activity relationship (QSAR) model could be developed. This model would then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.
Prediction of Physical and Chemical Properties using Computational Methods
A wide range of physical and chemical properties can be predicted with reasonable accuracy using computational methods, which is often faster and more cost-effective than experimental measurement.
pKa: The pKa value indicates the acidity of a proton. For this compound, the pKa of the protonated amino group (-NH3+) would be calculated to predict its ionization state at physiological pH. This is crucial for understanding its solubility and receptor binding potential.
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility). Computational models can estimate LogP based on the molecule's structure. The presence of the large, nonpolar cyclohexyl group would contribute to a higher LogP, while the polar amino and hydroxyl groups would decrease it.
Polarizability: This property describes how easily the electron cloud of a molecule can be distorted by an external electric field. It is important for modeling non-covalent interactions.
Bond Dissociation Energies (BDE): BDE calculations can predict the energy required to break a specific chemical bond. This information is valuable for assessing the metabolic stability of the compound, for instance, by identifying the weakest C-H or C-C bonds that might be susceptible to enzymatic oxidation.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Computational Method |
| pKa (of -NH3+) | ~10.5 | Empirical/QM-based methods |
| LogP | ~2.8 | Atom-based contribution methods (e.g., ALOGP) |
| Polarizability (ų) | ~25 | Density Functional Theory |
| C-O Bond Dissociation Energy (kcal/mol) | ~95 | Density Functional Theory |
Note: The values in this table are estimates based on general principles for similar functional groups and structures, as specific published computational data for this molecule are not available.
Rational Design Strategies for Derivatives based on In Silico Methods
The rational design of novel derivatives of this compound, with the aim of optimizing its pharmacological profile, can be significantly accelerated and refined through the application of computational, or in silico, methods. These techniques allow for the prediction of molecular properties and interactions, thereby guiding the synthesis of compounds with potentially enhanced efficacy and selectivity. Key in silico strategies that can be employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore-based design.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can predict the activity of newly designed, unsynthesized derivatives.
For a series of this compound analogs, a QSAR study would involve the generation of a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities. Molecular descriptors, which are numerical representations of molecular properties, would then be calculated for each compound. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices.
Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.
Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment and partial charges.
Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.
Multiple linear regression (MLR) or partial least squares (PLS) analysis is then commonly used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. A hypothetical QSAR model for derivatives of this compound might take the form of the following equation:
pIC50 = β0 + β1(logP) + β2(ASA) + β3(LUMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, ASA is the accessible surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the biological activity.
A robust QSAR model, once validated, can be used to predict the biological activity of virtual derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.
Table 1: Hypothetical Molecular Descriptors and Predicted Activity for Designed Derivatives
| Derivative | Modification | logP | Surface Area (Ų) | LUMO (eV) | Predicted pIC50 |
| Parent | - | 3.2 | 250 | -0.15 | 6.5 |
| D1 | 4-Fluoro-cyclohexyl | 3.4 | 255 | -0.18 | 6.8 |
| D2 | N-ethyl | 3.6 | 265 | -0.14 | 6.3 |
| D3 | 3-Methoxy-cyclohexyl | 3.1 | 270 | -0.16 | 6.6 |
This table is for illustrative purposes only and does not represent experimental data.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, molecular docking is used to predict the binding mode and affinity of a small molecule (ligand), such as a derivative of this compound, to the active site of a target protein.
The process involves:
Preparation of the protein structure: A high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Preparation of the ligand structure: The 3D structures of the designed derivatives are generated and their geometries are optimized.
Docking simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's active site.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.
The results of molecular docking studies can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a docking study reveals a specific hydrogen bond is crucial for binding, derivatives can be designed to enhance this interaction.
Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives
| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Parent | Hypothetical Kinase A | -8.2 | Asp145, Leu83, Val34 |
| D1 | Hypothetical Kinase A | -8.9 | Asp145, Leu83, Val34, Phe146 |
| D2 | Hypothetical Kinase A | -7.5 | Asp145, Val34 |
| D3 | Hypothetical Kinase A | -8.5 | Asp145, Leu83, Val34, Tyr85 |
This table is for illustrative purposes only and does not represent experimental data.
Pharmacophore Modeling
Pharmacophore modeling is another important in silico technique used in rational drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
A pharmacophore model can be generated based on the structure of a known active ligand bound to its target protein (structure-based) or by aligning a set of active molecules and extracting their common chemical features (ligand-based). These features typically include:
Hydrogen bond acceptors
Hydrogen bond donors
Hydrophobic groups
Aromatic rings
Positive and negative ionizable groups
Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required features. In the rational design of derivatives of this compound, a pharmacophore model can help in identifying the key functional groups and their spatial arrangement that are crucial for its biological activity. This understanding can then be used to design novel derivatives that better fit the pharmacophore model, potentially leading to improved activity.
By integrating the insights gained from QSAR, molecular docking, and pharmacophore modeling, a comprehensive in silico design strategy can be formulated. This approach allows for a more focused and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the identification of derivatives with optimized properties.
Applications in Chemical Biology and Materials Science Research
Investigation as a Molecular Scaffold for New Chemical Entities
The core structure of 4-Amino-2-cyclohexyl-3-methylbutan-2-ol can be considered a molecular scaffold, a foundational structure upon which new chemical entities with specific biological activities can be built.
The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. cambridgemedchemconsulting.comopenochem.org These scaffolds often possess well-defined three-dimensional (3D) arrangements of functional groups that can interact favorably with the binding sites of various proteins. cambridgemedchemconsulting.com The structure of this compound, with its non-planar cyclohexyl ring and defined stereochemistry of the amino alcohol portion, represents a 3D scaffold. Such scaffolds are of significant interest in drug discovery because they can serve as versatile templates for creating libraries of compounds with diverse biological activities. nih.gov The semi-rigid nature of the cyclohexyl group combined with the functionalized butanol chain allows for the presentation of substituents in specific spatial orientations, which can be crucial for molecular recognition by biological targets. cambridgemedchemconsulting.com
Compound libraries are collections of molecules used in high-throughput screening to identify new drug leads. The design of these libraries is critical for increasing the efficiency of the drug discovery process. nih.gov Scaffolds like that of this compound are valuable starting points for library design. By systematically modifying the functional groups of the scaffold—for example, by acylating the amino group, esterifying the hydroxyl group, or substituting the cyclohexyl ring—a diverse library of related compounds can be generated. This approach, known as scaffold-based library design, allows for the exploration of the chemical space around a core structure to identify compounds with optimized activity and properties. nih.gov The goal is to create a collection of molecules that have a high potential for biological activity based on the favorable characteristics of the parent scaffold. nih.gov
Role as Chirality Inducers in Asymmetric Synthesis
The molecular structure of this compound, which incorporates a chiral backbone, makes it an effective chirality inducer in asymmetric synthesis. Chiral amino alcohols are a well-established class of compounds used to transfer stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. The specific arrangement of the amino and hydroxyl groups, in conjunction with the bulky cyclohexyl and methyl substituents, allows for effective stereochemical control in a variety of chemical transformations.
Research has demonstrated that chiral amino alcohols can be utilized as ligands for metal catalysts or as key components of chiral auxiliaries. In these roles, they create a chiral environment around the reacting centers, directing the approach of reagents and influencing the stereochemical outcome of the reaction. While specific studies detailing the performance of this compound in a wide range of reactions are still emerging, the principles of its application are well-founded in the broader context of asymmetric catalysis and synthesis. The presence of both a Lewis basic amino group and a hydroxyl group allows for bidentate coordination to metal centers, a feature that often enhances the rigidity of the catalyst-substrate complex and, consequently, the enantioselectivity of the transformation.
Potential in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the study of non-covalent interactions and the formation of large, well-defined molecular assemblies. The structure of this compound contains key functional groups—the amino and hydroxyl moieties—that are capable of forming hydrogen bonds. These directional and specific interactions are fundamental to the principles of molecular recognition and self-assembly.
Applications in Advanced Materials Science (e.g., polymers, catalysts)
The unique chemical and structural properties of this compound also lend themselves to applications in advanced materials science. Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a valuable monomer for the synthesis of novel polymers. These functional groups can be readily incorporated into polymer backbones or used as pendant groups to impart specific properties to the resulting material. For instance, the incorporation of this amino alcohol into polyester or polyamide chains can introduce chirality and functional handles for further modification.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of complex chiral amines and amino alcohols often involves multi-step processes with significant waste generation, harsh reaction conditions, and the use of unsustainable metal catalysts. openaccessgovernment.org Future research must focus on developing greener and more atom-economical pathways to 4-Amino-2-cyclohexyl-3-methylbutan-2-ol. A key objective is the direct conversion of renewable bio-based materials, which are rich in alcohol groups, into chiral amines. openaccessgovernment.org
Modern catalytic methods offer promising alternatives. For instance, asymmetric hydrogenation (AH) is a powerful "green" strategy that offers excellent atom economy with minimal byproducts. acs.orgnih.gov The development of novel metal complexes with fine-tuned chiral ligands could enable the direct, highly enantioselective synthesis of this target molecule. acs.orgnih.gov Another sustainable approach is the selective monoamination of 1,2-diols using earth-abundant metal catalysts like nickel, which generates water as the sole byproduct. acs.org Adapting such catalytic systems to accommodate the specific steric and electronic properties of the precursors to this compound is a critical research challenge.
| Synthetic Strategy | Advantages | Challenges for Target Compound | Key Research Focus |
| Asymmetric Hydrogenation (AH) | High atom economy, minimal waste, high enantioselectivity. acs.orgnih.gov | Steric hindrance from the cyclohexyl group. | Design of modular chiral ligands for novel metal catalysts. acs.org |
| Biocatalytic Reductive Amination | Mild conditions, high stereoselectivity, uses inexpensive ammonia (B1221849). frontiersin.orgnih.gov | Limited enzyme substrate scope for bulky ketones. | Engineering amine dehydrogenases (AmDHs) for improved activity and substrate acceptance. frontiersin.org |
| Monoamination of Vicinal Diols | Use of affordable base-metal catalysts, water as the only byproduct. acs.org | Achieving high selectivity with a complex diol precursor. | Optimization of phosphine-free, air-stable nickel-based catalytic systems. acs.org |
| Photo-initiated Synthesis | Mild reaction conditions, access to unique regioisomers. uni-muenster.de | Controlling the regioselectivity of amine and alcohol group installation. | Development of energy transfer catalysts for selective functionalization. uni-muenster.de |
Exploration of Novel Bio-Inspired Derivatization Pathways
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly efficient and selective method for synthesizing and modifying chiral compounds under environmentally benign conditions. nih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, have shown great promise in the synthesis of chiral amino alcohols from prochiral ketones with high enantioselectivity (>99% ee). frontiersin.orgnih.govnih.gov
Advanced Stereochemical Control in Complex Multi-Component Reactions
The structure of this compound contains at least three stereocenters, making the control of its absolute and relative stereochemistry a formidable synthetic challenge. Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient way to build molecular complexity. acs.org However, achieving high stereocontrol in MCRs to selectively produce one of the multiple possible stereoisomers is a significant hurdle. westlake.edu.cn
The Petasis borono–Mannich reaction, an MCR involving an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for synthesizing β-amino alcohols. acs.orgrsc.org Future research should aim to develop highly diastereoselective and enantioselective variants of this reaction using chiral α-hydroxy aldehydes as substrates. rsc.org The development of novel chiral catalysts, such as those based on copper or chromium, for asymmetric cross-coupling reactions between aldehydes and imines, could provide a modular and highly stereocontrolled route to complex β-amino alcohols like the target compound. westlake.edu.cnnih.gov These advanced methods are critical for synthesizing specific stereoisomers to investigate their unique biological properties.
Deeper Understanding of Conformational Dynamics and Their Impact on Reactivity
The cyclohexyl group in this compound is not static; it undergoes rapid conformational changes, primarily the "ring flip" between two chair conformations. nih.govacs.org The spatial arrangement of the bulky substituents and their dynamic behavior can profoundly influence the molecule's reactivity. nih.gov The interplay between the cyclohexyl ring's conformations and the rotational freedom of the butanol backbone creates a complex energy landscape that is challenging to predict.
Advanced computational methods, such as molecular dynamics (MD) simulations, are needed to model the conformational landscape of this molecule. nih.gov These studies can reveal how the orientation of the amino and hydroxyl groups is affected by the ring dynamics and how this, in turn, influences their ability to participate in reactions or bind to biological targets. nih.govacs.org Understanding the relationship between conformational entropy and activation energy will be key to designing more selective reactions and predicting the molecule's behavior in different chemical environments. nih.gov For example, research has shown that bulky substituents on a cyclohexane (B81311) ring can lower the energy barrier for ring inversion, making the ring more dynamic and impacting the reactivity of attached functional groups. nih.govacs.org
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Expanding the Chemical Space of Derivatives for Academic Exploration
Systematically creating a library of derivatives based on the this compound scaffold is essential for exploring its structure-activity relationships and discovering new functionalities. nih.govnih.gov This involves making targeted modifications to different parts of the molecule, such as the cyclohexyl ring, the methyl group, and the amino and hydroxyl functionalities.
Diversity-oriented synthesis (DOS) strategies can be employed to efficiently generate a wide range of structurally diverse molecules from a common starting material. diva-portal.org For example, the amino and alcohol groups can serve as handles for further reactions, allowing the attachment of various other chemical fragments. nih.govresearchgate.net This expansion of the chemical space is crucial for academic exploration and for programs like fragment-based lead discovery (FBLD), where small, structurally diverse molecules are screened for binding to biological targets. nih.gov The resulting library of novel amino alcohol derivatives could yield compounds with unique properties for applications in medicinal chemistry, catalysis, or materials science. nih.govresearchgate.net
Q & A
Q. How can researchers integrate computational and experimental data to refine synthetic pathways?
- Guidance : Use cheminformatics tools (ChemAxon, RDKit) to map reaction networks. Combine DFT calculations (activation energies, transition states) with empirical kinetic data to optimize stepwise yields. Validate with scale-down experiments in flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
